3-(2-methyl-1H-imidazol-1-yl)benzylamine

Fragment-based drug discovery Structural biology Lectin binding

The meta-substitution of 3-(2-Methyl-1H-imidazol-1-yl)benzylamine is critical for fragment-based drug discovery (FBDD). Only this regioisomer (CAS 912569-62-1) offers a co-crystal structure with Bc2L-C (PDB 6ZZW, 1.90 Å) for rational structure-based design, unlike its ortho or para analogs. Procuring this exact 97% purity fragment from the Maybridge library eliminates variables in kinase-targeted SAR campaigns.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 912569-62-1
Cat. No. B1613919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-1H-imidazol-1-yl)benzylamine
CAS912569-62-1
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC=CC(=C2)CN
InChIInChI=1S/C11H13N3/c1-9-13-5-6-14(9)11-4-2-3-10(7-11)8-12/h2-7H,8,12H2,1H3
InChIKeyCECWODAAUDOPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methyl-1H-imidazol-1-yl)benzylamine (CAS 912569-62-1): Properties and Procurement Considerations for a Regioisomeric Imidazolyl Benzylamine Scaffold


3-(2-Methyl-1H-imidazol-1-yl)benzylamine (CAS 912569-62-1) is a heterocyclic primary amine building block with molecular formula C₁₁H₁₃N₃ and molecular weight 187.24 g/mol, featuring a 2-methylimidazole moiety N-linked to the meta-position of a benzylamine core . The compound exists as part of the Maybridge fragment screening library under the Thermo Scientific catalog portfolio . Its predicted physicochemical parameters include boiling point 383.5±44.0 °C, density 1.14±0.1 g/cm³, and pKa 8.90±0.10 . This compound is one of several positional isomers sharing the identical molecular formula but differentiated by the substitution pattern (ortho-, meta-, para-) of the imidazole group on the benzylamine scaffold—a structural nuance that critically influences its utility in medicinal chemistry campaigns.

Why In-Class Substitution Fails: Regioisomeric Differentiation of 3-(2-Methyl-1H-imidazol-1-yl)benzylamine in Fragment-Based Drug Discovery


Procurement decisions in fragment-based drug discovery (FBDD) and medicinal chemistry hinge on subtle positional variations that generic 'imidazole-benzylamine' categorization cannot resolve. The 3-substituted (meta-) regioisomer (CAS 912569-62-1) differs fundamentally from its ortho- (CAS 876717-29-2) and para- (CAS 883291-45-0) counterparts in three quantifiable dimensions: crystallographically validated binding geometry [1], pKa-driven ionization state at physiological pH , and steric/electronic properties governing target engagement [2]. Direct procurement of the precise regioisomer is required for hit validation and SAR campaigns because even positional isomers with identical molecular formulas (C₁₁H₁₃N₃) and molecular weights (187.24) produce divergent binding modes and potency outcomes in screening assays. Substituting the meta-isomer with ortho- or para-variants without prior experimental validation introduces uncontrolled variables that compromise hit confirmation and lead optimization efforts.

Quantitative Differentiation Evidence for 3-(2-Methyl-1H-imidazol-1-yl)benzylamine (CAS 912569-62-1) Relative to Closest Analogs


Crystallographically Validated Binding Mode: Meta-Substituted 3-(2-Methyl-1H-imidazol-1-yl)benzylamine vs. Ortho- and Para-Regioisomers

The meta-substituted regioisomer (CAS 912569-62-1) has been co-crystallized with the N-terminal domain of Bc2L-C lectin from Burkholderia cenocepacia at 1.90 Å resolution, demonstrating a validated binding pose and confirming druggable site engagement [1]. This crystallographic evidence establishes the compound as a structurally characterized fragment with defined electron density for the imidazole-benzylamine scaffold. In contrast, the ortho-regioisomer (CAS 876717-29-2) and para-regioisomer (CAS 883291-45-0) lack any publicly available co-crystal structures [2][3]. The absence of crystallographic validation for the ortho- and para-isomers means their binding geometries remain uncharacterized, precluding their use in structure-guided optimization without de novo crystallization efforts.

Fragment-based drug discovery Structural biology Lectin binding X-ray crystallography

pKa-Mediated Ionization State Differentiation: Meta-Regioisomer vs. Para-Substituted 4-(Imidazol-1-yl)benzylamine

The predicted pKa of 8.90±0.10 for 3-(2-methyl-1H-imidazol-1-yl)benzylamine indicates that at physiological pH 7.4, approximately 97% of the compound exists in its protonated (cationic) benzylammonium form, with only ~3% present as the neutral free base. In comparison, 4-(imidazol-1-yl)benzylamine (the non-methylated para-analog) exhibits an ACD/LogD (pH 5.5) value of -2.36 and logP of 0.85 . The meta-substituted target compound, bearing a 2-methyl group on the imidazole ring, exhibits altered basicity relative to non-methylated imidazole-benzylamine congeners (imidazole pKa ~6.95, benzylamine pKa ~9.34 in aqueous solution) . This differential protonation state directly impacts membrane permeability and target binding energetics in cellular assays.

Physicochemical profiling Bioavailability prediction Ligand efficiency ADME optimization

Commercial Availability in Fragment Screening Libraries: Meta-Isomer vs. Ortho- and Para-Regioisomers

3-(2-Methyl-1H-imidazol-1-yl)benzylamine (CAS 912569-62-1) is commercially catalogued as a Maybridge fragment library compound distributed through Thermo Scientific at 97% purity, available in 250 mg and 1 g quantities . The ortho-regioisomer (CAS 876717-29-2) is offered at 97% purity through AldrichCPR [1], while the para-regioisomer (CAS 883291-45-0) is available at lower purity (90% or 95%) from multiple vendors . The meta-isomer's inclusion in the Maybridge Rule of 3 fragment library—a curated collection designed for FBDD campaigns—provides quality-controlled sourcing with documented purity specifications essential for reproducible screening outcomes.

Fragment-based screening Chemical biology Hit identification Compound procurement

Steric and Electronic Modulation by 2-Methyl Substitution: Class-Level Inference from Imidazolyl Kinase Inhibitor Patent SAR

SAR analysis from US Patent US20210147388A1 (Dana-Farber Cancer Institute) demonstrates that imidazolyl compounds bearing N-aryl substitution patterns—structurally analogous to 3-(2-methyl-1H-imidazol-1-yl)benzylamine—function as protein kinase inhibitors capable of binding ATP pockets and modulating kinase activity [1]. The 2-methyl substituent on the imidazole ring introduces steric bulk and electronic effects that differentiate binding kinetics from non-methylated imidazole analogs. Within the broader class of N-aryl imidazole kinase inhibitors, compounds with an aromatic ring on the imidazole nitrogen display antiproliferative IC₅₀ values ranging from 80–1000 nM across cancer cell lines, with optimal compounds achieving 60–200 nM potency [2]. While specific IC₅₀ data for the exact meta-benzylamine compound is not publicly disclosed, the patent class establishes that 2-methylimidazole N-aryl substitution represents a validated pharmacophore for kinase-targeting fragment elaboration.

Kinase inhibition Structure-activity relationship ATP-competitive inhibitors Medicinal chemistry

Stereoelectronic Tunability via Benzylamine Handle: Differentiation from Aniline-Based Analogs

The primary benzylamine group (CH₂NH₂) in 3-(2-methyl-1H-imidazol-1-yl)benzylamine provides a synthetic handle with distinct reactivity from aniline-based analogs such as 3-(2-methyl-1H-imidazol-1-yl)aniline (CHEBI:194882) [1]. The benzylic amine exhibits enhanced nucleophilicity in amidation and reductive amination reactions relative to aromatic amines, facilitating efficient fragment elaboration in parallel synthesis campaigns [2]. This reactivity differential translates to practical workflow advantages: benzylamine derivatives undergo coupling reactions under milder conditions with higher conversion rates than their aniline counterparts. The presence of the methylene spacer between the aromatic ring and the primary amine also modulates the pKa and conformational flexibility relative to directly N-linked aniline analogs, offering an additional parameter for optimizing ligand efficiency and target engagement.

Fragment elaboration Synthetic accessibility Chemical probe development Medicinal chemistry

Application Scenarios for 3-(2-Methyl-1H-imidazol-1-yl)benzylamine (CAS 912569-62-1) Based on Verified Differentiation Evidence


Structure-Guided Fragment Elaboration in Lectin-Targeting Programs

The co-crystal structure of 3-(2-methyl-1H-imidazol-1-yl)benzylamine with Bc2L-C lectin at 1.90 Å resolution (PDB ID: 6ZZW) provides a validated starting point for structure-based design of lectin-binding modulators [1]. Researchers targeting carbohydrate-binding proteins in Burkholderia species or related lectin families can utilize this crystallographic data for rational fragment growing, merging, or linking strategies. The defined binding pose enables computational docking studies and structure-activity relationship (SAR) expansion with confidence in the binding mode orientation. In contrast, ortho- and para-regioisomers lack any published co-crystal structures, making the meta-isomer the only regioisomer suitable for structure-guided optimization without de novo crystallization efforts.

Kinase Inhibitor Fragment Screening and Hit Validation

Based on patent-class SAR evidence establishing N-aryl-2-methylimidazoles as validated kinase inhibitor scaffolds [2], 3-(2-methyl-1H-imidazol-1-yl)benzylamine is positioned as a fragment starting point for ATP-competitive kinase inhibitor discovery. The compound's inclusion in the Maybridge fragment library at 97% purity ensures quality-controlled sourcing for screening campaigns against kinase targets. The 2-methyl substitution on the imidazole ring distinguishes this fragment from non-methylated analogs, offering a distinct steric and electronic profile for exploring kinase ATP-pocket complementarity. Its meta-substitution pattern provides a unique vector for fragment elaboration compared to ortho- or para-isomers, enabling exploration of different chemical space trajectories in hit-to-lead optimization.

Fragment Library Building for Diversity-Oriented Synthesis

The meta-substituted benzylamine scaffold offers a synthetically versatile handle for parallel library synthesis. The primary benzylamine group exhibits higher nucleophilicity and broader reaction compatibility than aniline-based analogs (e.g., 3-(2-methyl-1H-imidazol-1-yl)aniline) [3], facilitating efficient amidation and reductive amination under mild conditions. Laboratories building focused fragment libraries for phenotypic or target-based screening can leverage the meta-regioisomer's unique vector geometry—distinct from ortho- and para-congeners—to access diverse three-dimensional chemical space. The commercial availability at 97% purity in both research (250 mg) and scale-up (1 g) quantities supports initial screening through lead optimization phases without requiring in-house synthesis of the core scaffold .

Biophysical Assay Development Requiring Validated Binding Controls

The crystallographically validated binding of 3-(2-methyl-1H-imidazol-1-yl)benzylamine to Bc2L-C lectin establishes this compound as a characterized control ligand for biophysical assay development [1]. Researchers developing surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or thermal shift assays for lectin targets can employ this fragment as a positive control with known binding site engagement. The 1.90 Å resolution structure provides atomic-level detail of binding interactions, enabling rational interpretation of binding thermodynamics and kinetics. The compound's predicted pKa of 8.90 informs buffer selection for assays requiring specific ionization states, while the 97% purity grade minimizes confounding effects from impurities in quantitative biophysical measurements.

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